molecular formula C22H24ClN3O4S B2533683 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide CAS No. 921513-66-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

Cat. No.: B2533683
CAS No.: 921513-66-8
M. Wt: 461.96
InChI Key: XVHPMTVSVRPCQG-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24ClN3O4S and its molecular weight is 461.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulfonamide Derivatives : Research has explored the synthesis of various sulfonamide derivatives, highlighting their potential in producing compounds with significant chemical and biological properties. For instance, studies have detailed the synthesis of substituted 1,2-benzothiazin-3-ones and benzothiadiazine dioxides, which are important for their potential applications in medicinal chemistry and as precursors for inhibitors (P. Catsoulacos, 1971; K. Majumdar, Sintu Ganai, 2013).

Biological Applications

  • Antimicrobial and Antifungal Activity : Sulfonamide derivatives have been studied for their antimicrobial and antifungal activities. For example, novel chiral and achiral N-substituted benzenesulfonamides were synthesized and screened for their anti-HIV and antifungal activities, showcasing the therapeutic potential of sulfonamide-based compounds in treating infectious diseases (M. Zareef et al., 2007).

  • Antiproliferative Agents : Sulfonamide derivatives have also been recognized for their antiproliferative properties against cancer cells. Research has been conducted on designing sulfonamide compounds with the ability to act as effective antimicrobial and antiproliferative agents, indicating their significance in the development of new cancer therapies (Shimaa M. Abd El-Gilil, 2019).

Chemical Properties and Catalysis

  • Oxidation Reactions : Sulfonamide compounds have been utilized in oxidation reactions, demonstrating their role in organic synthesis and industrial applications. Research has shown how sulfonamide derivatives can facilitate selective oxidation of hydrocarbons, underscoring their utility in chemical transformations (J. Labinger et al., 1993).

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S/c1-14-13-20(15(2)16(3)22(14)30-4)31(28,29)24-11-12-26-21(27)10-9-19(25-26)17-5-7-18(23)8-6-17/h5-10,13,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHPMTVSVRPCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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